Benzyl N-(4-chlorophenyl)-N-methylcarbamate
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Overview
Description
Benzyl N-(4-chlorophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a 4-chlorophenyl group, and a methylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(4-chlorophenyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-methyl-4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-chlorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amine derivatives, and substituted benzyl or chlorophenyl compounds.
Scientific Research Applications
Benzyl N-(4-chlorophenyl)-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-(4-chlorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors, altering cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-phenyl-N-methylcarbamate
- Benzyl N-(4-bromophenyl)-N-methylcarbamate
- Benzyl N-(4-fluorophenyl)-N-methylcarbamate
Uniqueness
Benzyl N-(4-chlorophenyl)-N-methylcarbamate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
benzyl N-(4-chlorophenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(14-9-7-13(16)8-10-14)15(18)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMZLAURWRZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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